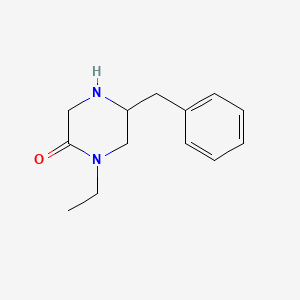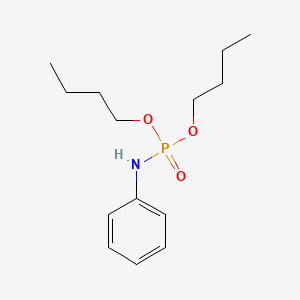
Phosphoramidic acid, phenyl-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibutoxyphosphorylaniline is an organic compound with the molecular formula C14H24NO3P It is a derivative of aniline, where the nitrogen atom is bonded to a dibutoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphorylaniline typically involves the reaction of aniline with dibutyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Aniline+Dibutyl phosphorochloridate→N-dibutoxyphosphorylaniline+HCl
The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of N-dibutoxyphosphorylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-dibutoxyphosphorylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The dibutoxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
N-dibutoxyphosphorylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-dibutoxyphosphorylaniline involves its ability to form stable complexes with various molecules. The phosphoryl group can interact with nucleophiles, such as amines and alcohols, forming stable phosphoramidate or phosphate esters. These interactions are crucial for its applications in modifying biomolecules and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N-dibutylphosphorylaniline
- N-diphenylphosphorylaniline
- N-dimethylphosphorylaniline
Uniqueness
N-dibutoxyphosphorylaniline is unique due to the presence of dibutoxy groups, which provide increased solubility in organic solvents and enhance its reactivity compared to other phosphorylaniline derivatives. This makes it particularly useful in applications requiring high solubility and reactivity.
Properties
CAS No. |
13024-84-5 |
|---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-dibutoxyphosphorylaniline |
InChI |
InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16) |
InChI Key |
IORDJEXCQVLCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(NC1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


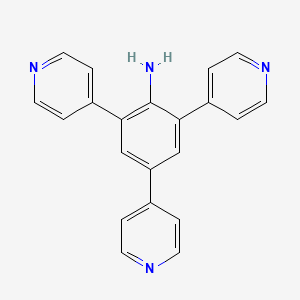
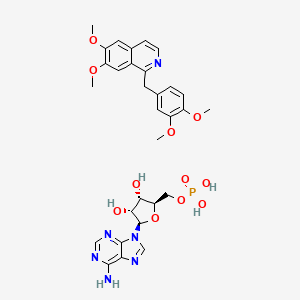
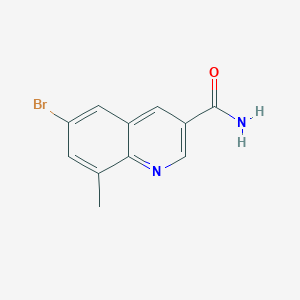


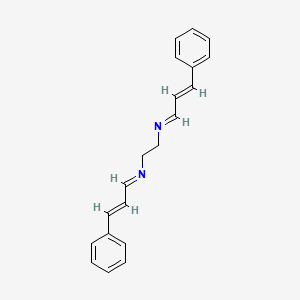
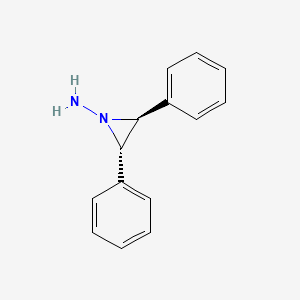
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

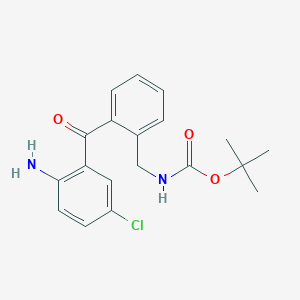
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
